A Technical Guide to the Physicochemical Properties of Morpholine Laurate
A Technical Guide to the Physicochemical Properties of Morpholine Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine (B109124) laurate, a salt formed from the reaction of morpholine and lauric acid, is a compound with potential applications in various scientific and industrial fields, including drug development, due to its surfactant-like properties. Understanding its physicochemical characteristics is fundamental to harnessing its potential. This technical guide provides a comprehensive overview of the known physicochemical properties of morpholine laurate, its parent compounds, and detailed experimental protocols for their determination.
Morpholine, a heterocyclic amine, is recognized for its utility as a building block in the synthesis of various active pharmaceutical ingredients, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib.[1][2][3] Its derivatives are also explored for a wide range of pharmacological activities. Lauric acid, a saturated fatty acid, is a common excipient in pharmaceutical formulations. The combination of these two molecules into morpholine laurate results in an ionic compound with amphiphilic characteristics, suggesting its potential use as an emulsifier, solubilizing agent, or component in drug delivery systems.[4]
This document summarizes the available quantitative data, outlines detailed experimental methodologies for property determination, and provides visual representations of its synthesis and characterization workflow.
Physicochemical Data
The following tables summarize the key physicochemical properties of Morpholine Laurate and its constituent parent compounds, Morpholine and Lauric Acid.
Table 1: Physicochemical Properties of Morpholine Laurate
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃NO₃ | [5] |
| Molecular Weight | 287.44 g/mol | [5] |
| IUPAC Name | dodecanoic acid;morpholine | [5] |
| CAS Number | 21778-29-0 | [5] |
| Physical State | Not explicitly specified, likely a waxy solid or viscous liquid at room temperature. | Inferred from properties of parent compounds |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Expected to have amphiphilic properties. | Inferred from structure |
| pKa | Data not available. |
Table 2: Physicochemical Properties of Morpholine
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [1][6] |
| Molecular Weight | 87.12 g/mol | [7] |
| Melting Point | -5 °C to -7 °C | [6][7][8] |
| Boiling Point | 129 °C | [1][7][9] |
| Density | 1.007 g/cm³ | [9] |
| pKa of Conjugate Acid | 8.36 | [1] |
| Solubility in Water | Miscible | [1][9] |
| Solubility in Organic Solvents | Miscible with acetone, alcohols, benzene, diethyl ether. | [9] |
Table 3: Physicochemical Properties of Lauric Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂ | |
| Molecular Weight | 200.32 g/mol | |
| Melting Point | 43-45 °C | |
| Boiling Point | 298.9 °C | |
| Density | 0.883 g/cm³ | |
| pKa | ~4.2 | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform. |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of a compound like Morpholine Laurate are provided below. These are generalized protocols based on standard laboratory practices for similar substances.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a material, including its melting point.
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Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
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Sample Preparation: Accurately weigh 5-10 mg of Morpholine Laurate into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
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Experimental Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a low temperature, for instance, -20°C.
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 100°C).
-
During the heating cycle, the instrument records the heat flow difference between the sample and the reference.
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The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.
-
-
Data Analysis: The melting point is the temperature at which the extrapolated baseline at the beginning of the melting peak intersects with the tangent to the steepest part of the peak. The peak area can be integrated to determine the enthalpy of fusion.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of a substance.
-
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of Morpholine Laurate into a ceramic or platinum TGA pan.
-
Experimental Procedure:
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.
-
An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative degradation.
-
The instrument records the mass of the sample as a function of temperature.
-
-
Data Analysis: The decomposition temperature is determined from the TGA curve as the onset temperature of the significant mass loss step. The percentage of mass loss at different temperatures provides information about the decomposition pattern.
Determination of Aqueous Solubility by High-Performance Liquid Chromatography (HPLC)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD), a suitable column (e.g., C18), and a shaker or rotator.[10][11][12][13]
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Materials: Morpholine Laurate, purified water (or relevant buffer), and appropriate organic solvent for stock solution preparation (e.g., methanol (B129727) or acetonitrile).
-
Experimental Procedure:
-
Calibration Curve: Prepare a series of standard solutions of Morpholine Laurate of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Equilibrium Solubility: Add an excess amount of Morpholine Laurate to a known volume of the aqueous medium (e.g., water or a specific buffer) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
-
Data Analysis: Using the calibration curve, determine the concentration of Morpholine Laurate in the diluted sample. Back-calculate the concentration in the original undiluted supernatant to determine the aqueous solubility.
Visualizations
Synthesis of Morpholine Laurate
The following diagram illustrates the acid-base reaction that forms Morpholine Laurate from its precursors, Lauric Acid and Morpholine.
Caption: Formation of Morpholine Laurate.
Generalized Experimental Workflow for Physicochemical Characterization
This diagram outlines a general workflow for the characterization of the physicochemical properties of a surfactant-like compound such as Morpholine Laurate.
Caption: Physicochemical Characterization Workflow.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Dodecanoic acid, compd. with morpholine (1:1) | C16H33NO3 | CID 168001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 7. Morpholine ACS reagent, = 99.0 110-91-8 [sigmaaldrich.com]
- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 10. alfachemic.com [alfachemic.com]
- 11. shura.shu.ac.uk [shura.shu.ac.uk]
- 12. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
